molecular formula C28H22O6 B1237696 (+)-epsilon-Viniferin CAS No. 129170-22-5

(+)-epsilon-Viniferin

Katalognummer: B1237696
CAS-Nummer: 129170-22-5
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: FQWLMRXWKZGLFI-BQYFGGCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions: (+)-epsilon-Viniferin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions: Common reagents used in viniferin reactions include bromine, BBr3, BCl3, and various oxidizing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from viniferin reactions include various derivatives with enhanced biological activities. For example, oxidative dimerization of resveratrol leads to the formation of epsilon-viniferin, which exhibits strong anti-inflammatory and antioxidant properties .

Wirkmechanismus

(+)-epsilon-Viniferin exerts its effects through various molecular targets and pathways. It primarily acts by modulating oxidative stress and inflammation pathways. This compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also interacts with various enzymes and receptors involved in inflammatory and oxidative stress responses, contributing to its therapeutic effects .

Eigenschaften

IUPAC Name

5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLMRXWKZGLFI-BQYFGGCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129170-22-5
Record name trans-epsilon-Viniferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129170225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 129170-22-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .EPSILON.-VINIFERIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AF07924BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-epsilon-Viniferin
Reactant of Route 2
(+)-epsilon-Viniferin
Reactant of Route 3
(+)-epsilon-Viniferin
Reactant of Route 4
(+)-epsilon-Viniferin
Reactant of Route 5
(+)-epsilon-Viniferin
Reactant of Route 6
(+)-epsilon-Viniferin
Customer
Q & A

ANone: Viniferin exhibits its effects through various mechanisms, including:

  • Antioxidant Activity: Viniferin effectively scavenges free radicals like DPPH• and reduces reactive oxygen species (ROS) levels in cells. [, , , , , ] This antioxidant activity contributes to its protective effects against oxidative stress-related diseases.
  • SIRT3 Activation: Viniferin upregulates the expression of sirtuin 3 (SIRT3), a mitochondrial protein deacetylase. [, ] This activation promotes FOXO3 deacetylation and its translocation to the nucleus, leading to increased ATP production, decreased ROS production, and protection against mitochondrial dysfunction.
  • AMPK Activation: Viniferin activates AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis. [, ] This activation contributes to its beneficial effects on obesity and related metabolic disorders.
  • Inhibition of Inflammatory Pathways: Viniferin inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, , ] It also suppresses the activation of STAT-1, a transcription factor involved in inflammatory responses. [, ] These actions contribute to its anti-inflammatory properties.
  • Modulation of GABA-Induced Currents: Viniferin negatively modulates GABA-induced currents in various GABAA receptor subtypes. [] This modulation suggests potential for therapeutic applications in neurological disorders.

ANone:

  • Spectroscopic Data: Viniferin's structure has been elucidated using various spectroscopic techniques including UV, Infrared, and nuclear magnetic resonance (NMR) spectroscopy. [, , , , , ] These analyses provide detailed information on its chemical structure and stereochemistry.

ANone: Current research primarily focuses on viniferin's biological activities rather than its catalytic properties. As a result, there are no known catalytic applications of viniferin at this time.

A: Yes, computational tools like inverse docking software (SELNERGY) have been employed to predict potential biological targets of viniferin. [] These studies identified cyclic nucleotide phosphodiesterase 4 (PDE4) as a potential target, leading to experimental validation of viniferin's anti-inflammatory effects through PDE4 inhibition.

ANone: SAR studies are crucial for understanding how structural modifications impact viniferin's biological activity.

  • Dimerization: Viniferin, a dimer of resveratrol, exhibits enhanced activity compared to resveratrol in several assays, including inhibition of VSMC proliferation, migration, and wound healing. [, ] This suggests that dimerization contributes significantly to its potency.
  • Stereochemistry: The existence of viniferin enantiomers, such as (7aR, 8aR)-(-)-E-ε-viniferin and (7aS, 8aS)-(+)-E-ε-viniferin, highlights the importance of stereochemistry in its biological activity. [] Further research is needed to fully elucidate the specific activities of each enantiomer.
  • Exocyclic Double Bond: Comparing α-viniferin and caraphenol A, differing only in the presence of an exocyclic double bond, reveals that this structural feature enhances antioxidant capacity, particularly in redox-mediated mechanisms. []

A: Viniferin undergoes extensive metabolism in the liver, primarily through glucuronidation and sulfation, resulting in low bioavailability. [] Research suggests that different viniferin metabolites might possess varying biological activities. [] Further studies are crucial to understand its stability under different conditions and develop suitable formulations that enhance its solubility, bioavailability, and therapeutic potential.

A: Viniferin undergoes rapid hepatic metabolism, primarily through glucuronidation and sulfation. [, ] While it exhibits high accumulation in white adipose tissues, its bioavailability is low. [] Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile and establish its in vivo activity and efficacy for specific therapeutic applications.

ANone: Viniferin demonstrates promising in vitro and in vivo efficacy in preclinical models of various diseases.

  • In vitro: Viniferin exhibits anti-cancer activity against various cancer cell lines, including lung cancer, breast cancer, and liver cancer. [, , ] It inhibits cell proliferation, migration, and invasion, and induces apoptosis in these cells.
  • In vivo: In animal models, viniferin demonstrates protective effects against:
    • Parkinson's disease: Protects dopaminergic neurons from rotenone-induced toxicity and apoptosis. [, ]
    • Alzheimer's disease: Reduces amyloid deposits and neuroinflammation in APPswePS1dE9 transgenic mice. []
    • Obesity: Decreases fat accumulation, improves insulin sensitivity, and ameliorates metabolic dysfunction in obese mice. [, ]
    • Arthritis: Suppresses inflammation and bone destruction in adjuvant-induced arthritis models. []

ANone: Currently, there is limited information available regarding resistance mechanisms or cross-resistance to viniferin. Further research is needed to investigate potential resistance development and its implications for long-term therapeutic use.

A: While viniferin is generally considered safe, toxicological studies are crucial for determining safe dosage ranges and identifying potential adverse effects. One study reported potential toxicity in mice at high doses (2 mg/kg body weight) when administered continuously for 14 days. [] Further research is necessary to establish its long-term safety profile in preclinical models and humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.